molecular formula C14H22Cl4N2O B5388157 N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5388157
M. Wt: 376.1 g/mol
InChI Key: UINLJOQRSIFTDL-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholine ring, and a propan-1-amine chain, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O.2ClH/c15-13-3-2-12(10-14(13)16)11-17-4-1-5-18-6-8-19-9-7-18;;/h2-3,10,17H,1,4-9,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINLJOQRSIFTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with morpholine and 3-aminopropan-1-amine. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like diethyl ether. The mixture is stirred at room temperature overnight, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cellular metabolism or signal transduction, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-Dichlorophenyl)methyl]glycine
  • Methyl-N-(3,4-dichlorophenyl)carbamate
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine stands out due to its unique combination of a dichlorophenyl group, a morpholine ring, and a propan-1-amine chain. This structure imparts specific chemical and biological properties that make it suitable for a wide range of applications, from chemical synthesis to potential therapeutic uses .

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